molecular formula C11H16N2O5 B7841422 2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid

2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid

Cat. No.: B7841422
M. Wt: 256.25 g/mol
InChI Key: LZOVRFNJESHFCK-UHFFFAOYSA-N
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Description

2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid (CAS: 1216000-01-9) is a heterocyclic compound featuring an oxazole core substituted with a tert-butoxycarbonyl (Boc)-protected aminoethyl group at position 2 and a carboxylic acid moiety at position 2. Its molecular weight is 256.26 g/mol, and it is typically synthesized via routes analogous to those described in Reference Examples 87 and 88 of EP 4 374 877 A2, involving cyclization and Boc-protection steps . The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic procedures. This compound is primarily utilized in medicinal chemistry as a building block for peptidomimetics or enzyme inhibitors, though commercial availability is currently discontinued .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-11(2,3)18-10(16)12-5-4-8-13-7(6-17-8)9(14)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOVRFNJESHFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of β-Hydroxy Amides

β-Hydroxy amides serve as precursors for oxazole synthesis. The reaction employs fluorinating agents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) to facilitate cyclodehydration at room temperature, yielding oxazolines. Subsequent oxidation with manganese dioxide (MnO₂) converts oxazolines to oxazoles.

Example Protocol :

  • Starting Material : N-Boc-β-hydroxyamide (derived from Boc-protected ethylenediamine and malonic acid).

  • Cyclodehydration : Treat with Deoxo-Fluor® (1.2 equiv) in dichloromethane (DCM) at 25°C for 12 hours.

  • Oxidation : React the oxazoline intermediate with MnO₂ (5 equiv) in tetrahydrofuran (THF) at 60°C for 6 hours.

  • Yield : ~65% after column chromatography (silica gel, ethyl acetate/hexanes).

Critical Parameters :

  • Solvent Choice : DCM ensures solubility of Boc-protected intermediates.

  • Oxidant Loading : Excess MnO₂ drives complete oxidation but may complicate purification.

Boc Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is integral to protecting the amine during synthesis. However, its sensitivity to acid necessitates careful handling.

Boc Protection of the Aminoethyl Sidechain

Procedure :

  • Substrate : 2-Aminoethyloxazole-4-carboxylic acid.

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in THF/water (3:1).

  • Conditions : Stir at 0°C for 1 hour, then room temperature for 12 hours.

  • Workup : Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Challenges :

  • Competitive Esterification : The carboxylic acid may react with Boc₂O, requiring pH control (maintain pH 8–9 with NaHCO₃).

  • Side Reactions : Oxazole ring instability under basic conditions necessitates short reaction times.

Oxidation and Functional Group Interconversion

The carboxylic acid moiety is often introduced via hydrolysis of ester precursors.

Ester Hydrolysis

Protocol :

  • Substrate : Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate.

  • Reagent : LiOH (2 equiv) in THF/water (4:1).

  • Conditions : Reflux at 60°C for 4 hours.

  • Yield : ~85% after acidification (HCl) and filtration.

Optimization Tips :

  • Catalyst : Add tetrabutylammonium bromide (TBAB) to enhance hydrolysis rates.

  • Temperature Control : Excessive heat promotes Boc-group cleavage.

Industrial-Scale Considerations

Flow chemistry techniques improve safety and efficiency for large-scale production.

Continuous-Flow Oxidation

System Setup :

  • Reactor : Packed-bed column with MnO₂.

  • Conditions : 100°C, flow rate 60–100 μL/min, residence time 10 minutes.

  • Advantages : Reduced exposure to hazardous reagents, consistent product quality.

Scalability : Demonstrated for analogs like 2-(((tert-butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid, achieving >90% conversion.

Analytical Characterization

Structural validation relies on spectroscopic and chromatographic methods.

NMR Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.45 (t, 2H, NHCH₂), 4.25 (t, 2H, CH₂Oxazole), 7.95 (s, 1H, Oxazole-H).

  • ¹³C NMR : δ 28.1 (Boc CH₃), 40.8 (NHCH₂), 122.5 (Oxazole-C), 165.2 (COOH).

HPLC Purity Assessment

  • Column : C18, 4.6 × 150 mm.

  • Mobile Phase : Acetonitrile/water (0.1% TFA), gradient 10–90% over 20 minutes.

  • Retention Time : 12.3 minutes (purity >98%).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Cyclodehydration (Deoxo-Fluor®)High regioselectivity, mild conditionsCost of fluorinating reagents65%
Multicomponent ReactionOne-pot synthesis, atom economyLimited substrate scope50%
Flow ChemistryScalability, safetyInitial setup cost90%

Chemical Reactions Analysis

2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Agents : The oxazole ring structure is known for its biological activity. Compounds containing this moiety have been investigated for their potential as antimicrobial agents. Research has shown that modifications to the oxazole structure can enhance antibacterial properties against resistant strains of bacteria .
  • Anticancer Activity : Studies indicate that derivatives of oxazole compounds exhibit cytotoxic effects on various cancer cell lines. The introduction of amino groups can enhance the interaction with biological targets, making them promising candidates for anticancer drug development .
  • Neuroprotective Effects : Some research suggests that oxazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science

  • Polymer Chemistry : The compound's ability to act as a monomer or cross-linking agent in polymer synthesis has been explored. Its unique functional groups allow for the creation of polymers with tailored properties for specific applications, such as drug delivery systems and biodegradable materials .
  • Nanotechnology : The incorporation of oxazole derivatives into nanomaterials has shown promise in enhancing the stability and functionality of nanocarriers used for targeted drug delivery .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of oxazole derivatives, including 2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid, against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .

Case Study 2: Cancer Cell Line Testing

In a study focused on cancer therapeutics, researchers synthesized several oxazole derivatives and tested their efficacy against human cancer cell lines. The findings demonstrated that compounds with the Boc protective group exhibited enhanced cytotoxicity compared to their unprotected counterparts, highlighting the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid depends on its specific applicationThe BOC group can be removed to expose the free amine, which can then participate in further chemical reactions or interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with three structurally related analogs:

Compound Name CAS Number Molecular Weight (g/mol) Purity Structural Features Key Applications/Notes
2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid 1216000-01-9 256.26 97% Oxazole core, Boc-protected aminoethyl, carboxylic acid Discontinued; used in peptide synthesis
Methyl 2-(4-methoxybenzyl)oxazole-4-carboxylate 852639-65-7 247.25 98% Oxazole core, 4-methoxybenzyl substituent, methyl ester Intermediate for heterocyclic drug candidates; discontinued
2-[N-(tert-butoxycarbonyl)aminomethyl]oxazole-4-carboxylic acid 182120-90-7 ~228.23* N/A Oxazole core, Boc-protected aminomethyl, carboxylic acid Available commercially (Santa Cruz Biotechnology); shorter alkyl chain than target
Ethyl 5-amino-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate Not specified ~429.28** N/A Isoxazole core, dichlorobenzoyloxy-ethoxy substituent, ethyl ester, amino group Potential antimicrobial or agrochemical applications due to halogenated groups

Estimated based on structural similarity; *Calculated from formula.

Key Observations :

The methyl ester in 852639-65-7 offers higher lipophilicity than the carboxylic acid in the target compound, which may affect membrane permeability .

Heterocyclic Core :

  • The isoxazole derivative () differs in heteroatom arrangement (O-N vs. N-O in oxazole), altering electronic properties and reactivity .

Functional Group Diversity :

  • Halogenated substituents (e.g., dichlorobenzoyloxy in ) enhance electrophilicity and may improve antimicrobial activity .

Biological Activity

2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid, with the CAS number 1418126-05-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₂O₅, with a molecular weight of 270.28 g/mol. The compound features an oxazole ring, which is known for its biological relevance and presence in various natural products.

PropertyValue
CAS Number1418126-05-2
Molecular FormulaC₁₂H₁₈N₂O₅
Molecular Weight270.28 g/mol
DensityN/A
Melting PointN/A

Synthesis

The synthesis of oxazole derivatives often involves the coupling of amino acids or their derivatives with appropriate carbonyl compounds. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino functionalities, facilitating selective reactions during the synthetic process.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundBacterial Growth Inhibition (mm)
2-(2-((Boc)amino)ethyl)oxazoleS. aureus: 20; E. coli: 17
AmoxicillinS. aureus: 30; E. coli: 27

These findings suggest that the compound may possess comparable activity to established antibiotics like amoxicillin .

Anticancer Activity

The biological activity of oxazoles extends to anticancer properties as well. Various studies have reported that oxazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, the incorporation of oxazole rings in drug design has been linked to enhanced activity against specific cancer types.

Case Study:
A study by Peña et al. demonstrated that certain oxazole derivatives showed significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for therapeutic development .

The mechanisms by which oxazoles exert their biological effects are multifaceted:

  • Enzyme Inhibition: Many oxazole derivatives act as inhibitors of key enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
  • Receptor Modulation: Some compounds may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ester precursor. For example, a general procedure involves refluxing the ester (e.g., methyl or ethyl ester) with lithium hydroxide (LiOH) in a THF/water mixture. After hydrolysis, the product is acidified, extracted with ethyl acetate, and purified via evaporation. This method yields the carboxylic acid derivative with high purity (~90%) . The Boc (tert-butoxycarbonyl) group is introduced earlier in the synthesis using reagents like Boc-OSu (N-hydroxysuccinimide ester) or Boc-Cl under basic conditions to protect the amine functionality .

Q. How can spectroscopic methods confirm the structure of this compound?

  • NMR : Key signals include the Boc-protected amine proton (δ ~1.4 ppm for tert-butyl), oxazole ring protons (δ ~8.0–8.5 ppm), and carboxylic acid proton (if present). Multi-dimensional NMR (e.g., HSQC, HMBC) can confirm connectivity between the oxazole, ethylamine, and Boc groups .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₆N₂O₅: calculated 273.11) .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities, though this requires high-purity crystals .

Q. What role does the Boc group play in the synthesis, and how is it removed?

The Boc group protects the amine during synthesis to prevent unwanted side reactions. It is introduced via reaction with Boc-anhydride ((Boc)₂O) or Boc-Cl in the presence of a base (e.g., DMAP). Deprotection is achieved under acidic conditions (e.g., HCl in dioxane or TFA in DCM), yielding the free amine for further functionalization .

Advanced Research Questions

Q. How can regioselectivity be controlled during oxazole ring formation?

Oxazole rings are often synthesized via cyclization of β-hydroxy amides using reagents like Deoxo-Fluor® or MnO₂ under flow conditions. Temperature, solvent polarity, and catalyst choice (e.g., heterogeneous MnO₂) influence regioselectivity. For example, optimizing residence time in flow reactors minimizes side products like over-oxidized species .

Q. What is the potential biological relevance of this compound in drug discovery?

Oxazole derivatives are known for their role in enzyme inhibition. For instance, 2-aminomethyloxazole-4-carboxylic acid motifs in microcin B17 inhibit DNA gyrase by interacting with DNA-enzyme complexes. This suggests that the target compound could serve as a scaffold for designing gyrase or topoisomerase inhibitors .

Q. How can stability studies be designed to assess degradation under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC or LC-MS. Carboxylic acids are prone to decarboxylation at acidic pH, while the Boc group hydrolyzes under strongly acidic/basic conditions .
  • Thermal Stability : Use differential scanning calorimetry (DSC) or accelerated stability testing (40°C/75% RH) to identify decomposition pathways.
  • Light Sensitivity : UV-vis spectroscopy can track photooxidative degradation of the oxazole ring .

Methodological Notes

  • Synthetic Optimization : Replace traditional batch reactors with flow systems to enhance reproducibility and scalability of oxazole formation .
  • Analytical Validation : Cross-validate NMR assignments with computational tools (e.g., DFT calculations for chemical shift prediction) to resolve structural ambiguities .

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